molecular formula C26H43N3O9 B1403752 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide CAS No. 1251910-91-4

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide

Cat. No.: B1403752
CAS No.: 1251910-91-4
M. Wt: 541.6 g/mol
InChI Key: ZRIINKFKQWXADE-IHAUNJBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is a chemical compound known for its significant role in the synthesis of glycoconjugates. This compound is characterized by the presence of pivaloyl groups attached to the glucopyranosyl moiety, which enhances its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide typically involves a multi-step processThe final step involves the conversion of the glucopyranosyl derivative to the azide form using azidation reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkynes, copper catalysts, and various solvents like acetonitrile and methanol. The reactions are typically carried out under mild conditions to preserve the integrity of the pivaloyl groups .

Major Products Formed

The major products formed from these reactions include triazole derivatives, which are valuable intermediates in the synthesis of complex glycoconjugates and other bioactive molecules .

Scientific Research Applications

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of glycoconjugates and other complex molecules.

    Biology: The compound is employed in the study of carbohydrate-protein interactions and cellular recognition processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of copper catalysts and are highly specific, making the compound valuable in click chemistry applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is unique due to its high reactivity in click chemistry and its stability provided by the pivaloyl groups. This makes it particularly valuable in the synthesis of complex glycoconjugates and other bioactive molecules.

Properties

IUPAC Name

[(2R,3R,4S,5R)-6-azido-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14-15(36-20(31)24(4,5)6)16(37-21(32)25(7,8)9)17(18(35-14)28-29-27)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIINKFKQWXADE-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Reactant of Route 5
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Reactant of Route 6
Reactant of Route 6
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.